Ethyl 1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylate is a chemical compound that is related to various piperidine derivatives with potential applications in medicinal chemistry. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and derivatives of piperidine are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps and various starting materials. For instance, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, was achieved from 1-methyl-1,2,3,6-tetrahydropyridine via an efficient formation of cis-fused oxazolidinopiperidine . Another related compound, E/Z-(R)-1-[4-(4-methoxyphenyl)-4-phenyl-3-butenyl]-3-piperidinecarboxylic acid, was synthesized starting from 4-hydroxybenzophenone, utilizing a Grignard reaction, intra-rearrangement, and coupling with the ethyl ester of (R)-nipecotic acid .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, with various substituents affecting the overall conformation and stability of the molecule. For example, in the case of diethyl 2,6-dihydroxy-4-(3-nitrophenyl)-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate, the piperidine ring adopts a chair conformation, and intramolecular hydrogen bonds form two S(6) ring motifs . Similarly, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate is stabilized by hydrogen bonding and C-H…π interactions, which are crucial for the formation of H-bonded dimers in the crystal lattice .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrolysis, alkylation, and Grignard reactions, as part of their synthesis. For example, the synthesis of tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid involved hydrolysis of the resulting ester with lithium hydroxide . The synthesis of E/Z-(R)-1-[4-(4-methoxyphenyl)-4-phenyl-3-butenyl]-3-piperidinecarboxylic acid included an alkylation reaction as a key step .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of disordered ethoxy and ethyl groups in diethyl 2,6-dihydroxy-4-(3-nitrophenyl)-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate affects its occupancy ratios and overall stability . The crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, with specific lattice parameters and space group, indicates its solid-state properties and potential interactions in the crystal lattice .
properties
IUPAC Name |
ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-3-22-15(18)11-6-8-16(9-7-11)12-4-5-13(17(19)20)14(10-12)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHUNACKFOAQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylate |
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